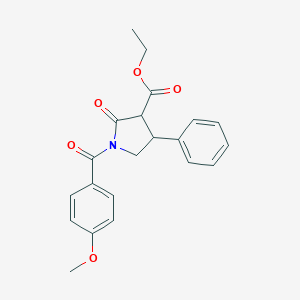

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, also known as this compound, is a useful research compound. Its molecular formula is C21H21NO5 and its molecular weight is 367.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate, with CAS number 137427-81-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C19H19NO4

- Molecular Weight : 325.36 g/mol

- Structure : The compound features a pyrrolidine ring, which is known for its pharmacological significance.

Pharmacological Activity

Recent studies have highlighted various biological activities of this compound:

- Antioxidant Activity : this compound exhibits notable antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is primarily attributed to its ability to scavenge free radicals.

- Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent. In vitro studies indicate that it can inhibit the expression of pro-inflammatory cytokines, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data suggest that this compound possesses antimicrobial activity against various bacterial strains. This could be particularly useful in developing new antibiotics or adjunct therapies for resistant infections.

The pharmacological effects of this compound appear to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and oxidative stress pathways.

- Modulation of Signaling Pathways : It is suggested that this compound interacts with various signaling pathways, including NF-kB and MAPK pathways, which are critical in regulating immune responses and inflammation.

Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant capacity of this compound utilized DPPH and ABTS assays. The results indicated a significant reduction in free radicals, comparable to standard antioxidant compounds like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 25.5 |

| Ascorbic Acid | 20.0 |

Study 2: Anti-inflammatory Effects

In vitro studies on human macrophages demonstrated that treatment with the compound resulted in a decrease in TNF-alpha and IL-6 levels by approximately 40% compared to untreated controls.

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 300 | 150 |

| Compound | 180 | 90 |

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

One of the notable applications of this compound is its role as an intermediate in the synthesis of glimepiride, a medication used to treat type 2 diabetes mellitus. The compound's structure allows for modifications that enhance its pharmacological properties, making it a crucial component in the development of sulfonylurea derivatives. A study highlighted the synthesis pathway where ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate is reacted with other compounds to produce glimepiride with improved purity and efficacy .

1.2 Anticancer Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit promising anticancer activity. This compound may serve as a precursor for synthesizing new analogs that could target cancer cells effectively. In vitro studies have shown that modifications to the pyrrolidine structure can lead to enhanced cytotoxicity against various cancer cell lines .

Synthesis and Derivative Development

2.1 Synthetic Pathways

The synthesis of this compound has been explored in several patents and academic papers. The compound can be synthesized through a multi-step process involving the reaction of substituted pyrrolidines with appropriate acylating agents .

Table 1: Synthetic Pathways Overview

| Step | Reactants | Products | Conditions |

|---|---|---|---|

| 1 | Pyrrolidine + Acetic Anhydride | Acetylated Pyrrolidine | Reflux |

| 2 | Acetylated Pyrrolidine + Benzoyl Chloride | Benzoylated Pyrrolidine | Room Temperature |

| 3 | Benzoylated Pyrrolidine + Ethanol | Ethyl 1-(4-methoxybenzoyl)-2-oxo... | Stirring |

Case Studies

3.1 Case Study: Glimepiride Development

In a comprehensive study on the synthesis of glimepiride, researchers utilized this compound as an essential building block. The study demonstrated that varying the reaction conditions and substituents could significantly impact the yield and purity of the final product, underscoring the compound's versatility in pharmaceutical applications .

3.2 Case Study: Anticancer Research

A recent investigation into novel anticancer agents derived from pyrrolidine structures included this compound as a key intermediate. The results indicated that specific modifications to the compound led to increased potency against breast and colon cancer cell lines, suggesting its potential as a lead compound for further drug development .

Propriétés

Numéro CAS |

137427-81-7 |

|---|---|

Formule moléculaire |

C21H21NO5 |

Poids moléculaire |

367.4 g/mol |

Nom IUPAC |

ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C21H21NO5/c1-3-27-21(25)18-17(14-7-5-4-6-8-14)13-22(20(18)24)19(23)15-9-11-16(26-2)12-10-15/h4-12,17-18H,3,13H2,1-2H3 |

Clé InChI |

VOXWPPFAFMCDST-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |

SMILES canonique |

CCOC(=O)C1C(CN(C1=O)C(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |

Synonymes |

Ethyl 1-(4-methoxybenzoyl)-2-oxo-4-phenyl-3-pyrrolidinecarboxylate |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.